molecular formula C21H16N2O2S B2964948 N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 349440-75-1

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No. B2964948
CAS RN: 349440-75-1
M. Wt: 360.43
InChI Key: VGNCPCGMZTZWEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide”, there are related studies on the synthesis of benzothiazole derivatives . For instance, a study describes the synthesis of 2-substituted benzothiazoles from N-benzoyl- and N-Boc-protected amino acids, using molecular iodine as a catalyst . Another study mentions the cyclization of unsymmetrical thioureas to afford N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2 (3H)-imine compounds .

Scientific Research Applications

Pharmacological Evaluation and Drug Development

Novel 4-thiazolidinone derivatives, including those related to benzothiazole scaffolds, have been designed, synthesized, and evaluated for their pharmacological properties. These compounds, including structures akin to N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, have shown considerable anticonvulsant activity and potential as benzodiazepine receptor agonists without impairing learning and memory, indicating their potential application in neurological conditions (Faizi et al., 2017).

Antitumor and Anticancer Activity

Benzothiazole derivatives have been explored for their antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles and their N-acetylated forms have undergone metabolic conversion to explore their role in anticancer activity. These studies have shown selective growth inhibitory properties against human cancer cell lines, particularly in breast cancer, highlighting the compound's potential in cancer treatment (Kashiyama et al., 1999).

Environmental Studies and Toxicology

Research on environmental phenolic and xenobiotic heterocyclic aromatic compounds, including benzothiazoles, has assessed their accumulation in human adipose tissue. Such studies are crucial for understanding the environmental impact and potential toxicity of these compounds, which can inform safety regulations and environmental protection efforts (Wang, Asimakopoulos, & Kannan, 2015).

Mechanism of Action

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-14-11-12-17-19(13-14)26-21(22-17)23-20(24)16-9-5-6-10-18(16)25-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNCPCGMZTZWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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